

exploring the diapeutic potential of radiolabeled CLR1404

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An In-depth Technical Guide to the Theranostic Potential of Radiolabeled CLR1404

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CLR1404 is a novel, broad-spectrum, cancer-targeted radiopharmaceutical agent with significant theranostic potential. As a phospholipid ether (PLE) analog, it serves as a versatile delivery vehicle for radioisotopes, enabling both diagnostic imaging and targeted radiotherapy. Its unique mechanism of action facilitates selective uptake and prolonged retention in a wide array of malignant tumors, including cancer stem cells, while exhibiting minimal accumulation in healthy tissues. This tumor selectivity provides a favorable therapeutic window for the targeted delivery of cytotoxic radiation. This document provides a comprehensive technical overview of radiolabeled CLR1404, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows.

Core Molecule and Mechanism of Action

CLR1404, chemically identified as 18-(p-iodophenyl)octadecyl phosphocholine, is a synthetic alkylphosphocholine analog.[1] Its theranostic capability is realized by labeling it with different iodine radioisotopes: Iodine-124 (124) for Positron Emission Tomography (PET) imaging and Iodine-131 (131) for targeted radiotherapy.[2]



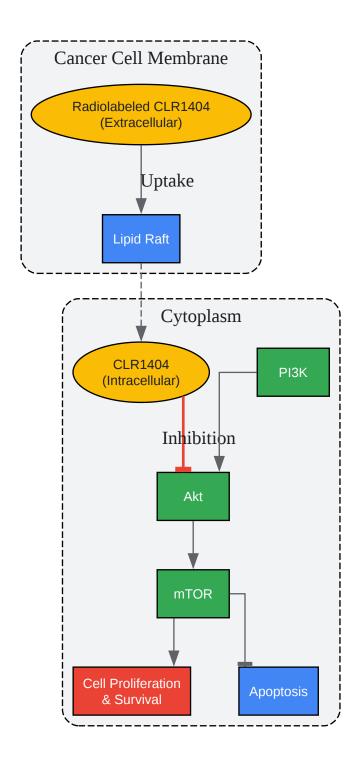




The tumor-selective accumulation of CLR1404 is primarily attributed to its high affinity for lipid rafts—specialized, cholesterol- and sphingolipid-enriched microdomains within the cell membrane.[3] Cancer cells are characterized by a significantly higher abundance of these lipid rafts compared to normal, healthy cells.[3] It is hypothesized that CLR1404 utilizes these lipid rafts as portals for entry, leading to its selective uptake and durable retention within malignant cells.[3]

Once internalized, CLR1404 exerts a cytotoxic effect through the inhibition of key cell survival pathways. Preclinical studies have demonstrated that treatment with CLR1404 leads to a dose-dependent inhibition of Akt phosphorylation, a critical node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, growth, and survival. By inhibiting this pathway, CLR1404 induces robust apoptosis and cell death in cancer cells while sparing normal cells.[1]





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Caption: CLR1404 Mechanism of Action.

Preclinical Data



Radiolabeled CLR1404 has been evaluated in numerous preclinical studies, demonstrating high tumor selectivity and anti-cancer efficacy in over 50 different malignant tumor models, including xenograft and transgenic models in mice and rats.[4]

In Vitro Studies

- Tumor-Selective Uptake: In neuroblastoma (NB) cell lines, CLR1404 uptake was 6.8 to 13.5 times higher than in normal human primary cells.[5]
- Cytotoxicity: Treatment with non-radiolabeled CLR1404 resulted in robust apoptosis and cell
 death in multiple NB cell lines, associated with the inhibition of Akt, while sparing normal
 cells.[1]

In Vivo Studies

In vivo studies using mouse xenograft models of various cancers, including head and neck, neuroblastoma, and pediatric solid tumors, have consistently shown selective uptake and retention in tumors with minimal accumulation in normal tissues.[1][6][7]

Tumor Growth Inhibition: In a mouse flank xenograft model of neuroblastoma, intravenous administration of CLR1404 at doses of 10 or 30 mg/kg once weekly for seven weeks significantly inhibited tumor growth compared to control groups (P<0.001), without causing noticeable drug-related toxicity.[1] Similarly, in head and neck cancer xenografts, ¹³¹I-CLR1404 demonstrated a dose-dependent inhibition of tumor growth.[8]

Preclinical Data Summary



Parameter	Model System	Key Findings	Reference
Tumor Uptake	Head & Neck Cancer Xenografts (SCC-22B, UW-13)	Peak uptake of 4.2- 4.4 %IA/g observed via ¹²⁴ I-CLR1404 PET.	[8]
Tumor Dosimetry	Head & Neck Cancer Xenografts	0.85 +/- 0.27 Gy/MBq.	[8]
Efficacy	Neuroblastoma Xenografts	Significant tumor growth inhibition (p<0.001) with 10 or 30 mg/kg CLR1404.	[1]
Efficacy	Head & Neck Cancer Xenografts	Dose-dependent tumor growth delay with ¹³¹ I-CLR1404.	[6]

Clinical Development

The promising preclinical results provided the basis for the clinical translation of radiolabeled CLR1404. Phase 1 studies have been conducted to evaluate the safety, dosimetry, pharmacokinetics, and imaging characteristics in patients with advanced cancers.

Phase 1 Dosimetry and Pharmacokinetics (NCT00925275)

A Phase 1 study was conducted in eight patients with relapsed or refractory advanced solid tumors.[4][9] Patients received a single intravenous injection of 370 MBq of ¹³¹I-CLR1404.[4] The agent was well tolerated, with no severe or dose-limiting adverse events reported at this dose.[4][9]



Pharmacokinetic Parameters (Single 370 MBq Dose)	
Mean t½ (half-life)	822 hours
Mean Cmax (max concentration)	72.2 ng/mL
Mean AUC(0-t) (Area Under Curve)	15,753 ng•hr/mL
Source: Grudzinski JJ, et al. PLoS ONE, 2014. [4]	

Dosimetry calculations based on whole-body imaging showed the highest absorbed doses in organs involved in metabolism, such as the liver, kidneys, and spleen.[10] The bone marrow was identified as the likely dose-limiting organ.

Human Dosimetry Estimates (mSv/MBq)		
Red Marrow	0.56	
Liver	1.09	
Kidneys	1.05	
Spleen	1.60	
Source: Grudzinski JJ, et al. PLoS ONE, 2014. [10]		

Based on these results, an administered activity of approximately 740 MBq (20 mCi) was predicted to deliver 400 mSv to the bone marrow, establishing a reference dose for subsequent therapeutic trials.[9]

Phase 1b Dose-Escalation Study

A subsequent Phase 1b study in 10 patients with advanced solid malignancies evaluated escalating doses of ¹³¹I-CLR1404 to determine the maximum tolerated dose (MTD).[11][12] SPECT imaging confirmed selective accumulation in primary tumors and metastases.[12] Dose-limiting toxicities (DLTs), specifically Grade 4 thrombocytopenia and neutropenia, were



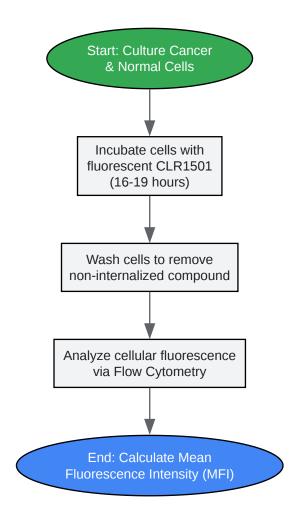
encountered at doses of 31.25 mCi/m² and greater.[11][12] Evidence of anti-tumor activity was observed, with four patients achieving stable disease for up to 6 months.[12]

Experimental Protocols In Vitro Cellular Uptake Assay

This protocol is designed to quantify the selective uptake of CLR1404 in cancer cells versus normal cells.

- Cell Culture: Cancer cell lines and normal control cells (e.g., human fibroblasts) are cultured in appropriate media.
- Incubation: Cells (5x10⁵/mL) are incubated for 16-19 hours with 5 μM of the fluorescent CLR1404 analog, CLR1501.[5]
- Wash: Cells are washed with medium containing 10% FBS for 4 hours to remove noninternalized compound.[5]
- Analysis: Cellular fluorescence is analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is calculated and normalized for autofluorescence to determine relative uptake.[5]





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Caption: In Vitro Cellular Uptake Workflow.

In Vivo Preclinical Imaging and Therapy

This workflow describes a typical preclinical study to evaluate the biodistribution and efficacy of radiolabeled CLR1404 in a xenograft model.

- Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of cancer cells to establish flank xenografts.[5]
- Treatment/Imaging Agent Administration:
 - For Imaging: Tumor-bearing mice are administered ¹²⁴I-CLR1404 via intravenous injection.
 [5]







For Therapy: Mice are randomized into groups and treated with vehicle control, non-radiolabeled CLR1404, or varying doses of ¹³¹I-CLR1404 (e.g., 25 or 75 μCi) via intravenous injection.[8]

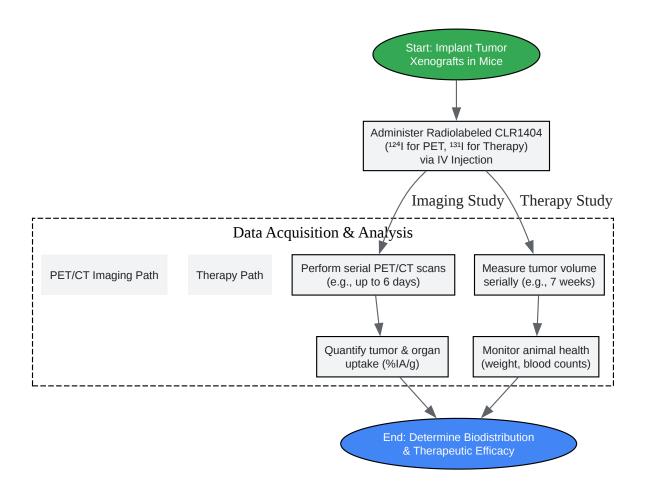
Data Acquisition:

- Imaging: Small-animal PET/CT imaging is performed at specified time points (e.g., over 6 days) to evaluate whole-body biodistribution and tumor uptake.[5][6]
- Therapy: Tumor volumes are measured serially. Animal health, including body weight and blood counts, is monitored throughout the study (e.g., 7 weeks).[5]

Analysis:

- Imaging: PET images are analyzed to quantify the percent injected activity per gram (%IA/g) in tumors and normal organs.
- Therapy: Tumor growth curves are generated to assess treatment efficacy. Statistical analysis (e.g., ANOVA) is used to determine significance.[8]





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Caption: Preclinical In Vivo Experimental Workflow.

Phase 1 Clinical Trial Protocol (Dosimetry)

This protocol outlines the key steps in the initial human dosimetry study (NCT00925275).

- Patient Enrollment: Enroll patients with relapsed or refractory advanced solid tumors who
 meet eligibility criteria (e.g., ECOG status 0-1, life expectancy ≥ 4 months).[13]
- Thyroid Protection: Administer potassium iodide at least 24 hours prior to, the day of, and for 14 days after the injection to protect the thyroid from free radioiodine.[4]



- Drug Administration: Administer a single dose of 370 MBq of ¹³¹I-CLR1404 via intravenous infusion over at least 10 minutes.[4][9]
- Imaging: Perform whole-body planar scintigraphy scans at multiple time points: 15-35
 minutes, 4-6 hours, 18-24 hours, 48 hours, 72 hours, 144 hours (6 days), and 14 days postinjection.[4][9] Optional SPECT/CT may be performed to better visualize tumor-selective
 uptake.[9]
- Sample Collection: Collect plasma samples for pharmacokinetic analysis and urine for 14 days to evaluate renal clearance.[9]
- Data Analysis:
 - Calculate organ-specific residence times from the imaging data.
 - Use OLINDA/EXM software with the RADAR method to determine absorbed dose estimates for target organs and red marrow.[9]
 - Analyze plasma samples to determine pharmacokinetic parameters (t½, Cmax, AUC).[9]

Conclusion and Future Directions

Radiolabeled CLR1404 is a promising theranostic agent that has demonstrated a strong safety profile, selective tumor targeting, and anti-cancer activity in both preclinical and early clinical settings. Its unique mechanism of targeting lipid rafts, which are overexpressed across a broad range of cancers, positions it as a potential platform technology for imaging and treating numerous solid and hematologic malignancies. The ability to use ¹²⁴I-CLR1404 PET imaging to non-invasively characterize tumor uptake prior to therapy allows for a personalized treatment approach, ensuring that ¹³¹I-CLR1404 radiotherapy is directed to patients most likely to benefit. Further clinical trials are warranted to define the efficacy of ¹³¹I-CLR1404 in specific cancer types and to explore its potential in combination with other therapeutic modalities, such as external beam radiation or chemotherapy.

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